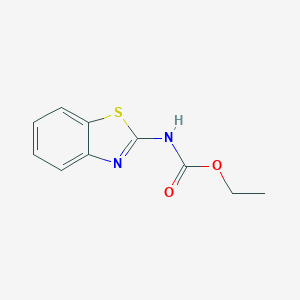

ethyl N-(1,3-benzothiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-(1,3-benzothiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties

One of the primary applications of ethyl N-(1,3-benzothiazol-2-yl)carbamate is its antibacterial activity. Research indicates that compounds within this class exhibit significant inhibition of bacterial type II topoisomerases, which are essential enzymes for bacterial DNA replication and maintenance.

- Mechanism of Action : By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts bacterial cell division and DNA replication processes. This mechanism provides a basis for developing new antibiotics that are particularly effective against Gram-positive and Gram-negative bacteria, including resistant strains commonly found in hospital settings .

- Case Studies : In a study involving various bacterial strains, this compound demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli. The compound's pharmacokinetic profile supports its potential for intravenous administration, which is crucial for treating severe infections .

Pharmaceutical Formulations

The compound has been explored for its utility in pharmaceutical formulations due to its favorable solubility and bioavailability profiles.

- Formulation Benefits : this compound exhibits enhanced solubility at physiological pH levels, making it suitable for intravenous formulations. This characteristic is particularly advantageous for patients requiring rapid therapeutic effects .

- Research Findings : Studies have shown that formulations incorporating this compound can achieve effective plasma concentrations with both intravenous and oral administration routes. This flexibility allows for tailored treatment regimens based on patient needs .

Biochemical Assays and Fluorochrome Applications

This compound also finds application in biochemical assays as a fluorochrome.

- Fluorescent Properties : The compound can be utilized in fluorescence-based assays due to its ability to emit light upon excitation. This property is beneficial for various biological assays that require sensitive detection methods .

- Case Studies : In experimental setups involving cellular imaging and tracking of biological processes, this compound has been employed as a marker to visualize cellular activities effectively. Its compatibility with other fluorescent dyes enhances the versatility of experimental designs .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture.

Propiedades

Fórmula molecular |

C10H10N2O2S |

|---|---|

Peso molecular |

222.27 g/mol |

Nombre IUPAC |

ethyl N-(1,3-benzothiazol-2-yl)carbamate |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,2H2,1H3,(H,11,12,13) |

Clave InChI |

VBEIBBOLUSEKTP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2S1 |

SMILES canónico |

CCOC(=O)NC1=NC2=CC=CC=C2S1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.